molecular formula C19H19N3O3 B2595107 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899947-49-0

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2595107
CAS RN: 899947-49-0
M. Wt: 337.379
InChI Key: DZXFKFKRSBQQJQ-UHFFFAOYSA-N
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Description

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as BIX01294, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

  • Molecular Rearrangement in Synthesis : Klásek, Lyčka, and Holčapek (2007) explored the molecular rearrangement of related compounds to synthesize new indole and imidazolinone derivatives, illustrating the compound's utility in complex chemical synthesis processes (Klásek, Lyčka, & Holčapek, 2007).

  • Applications in Organic Light-Emitting Devices : Jayabharathi et al. (2018) investigated derivatives of this compound in the creation of blue-emissive phenanthroimidazole-functionalized molecules for use in non-doped organic light-emitting devices, highlighting its potential in electronics and display technology (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

  • Antibacterial Properties : Mulwad and Mir (2008) explored the synthesis and antibacterial screening of N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones, incorporating similar urea structures to demonstrate significant antibacterial activities, suggesting its use in medical research (Mulwad & Mir, 2008).

  • Inhibitors against Caspase-3 : Research by Jiang and Hansen (2011) on the inhibition of caspase-3 using derivatives of this compound illustrates its potential in biochemical research, particularly in the context of apoptosis and cellular processes (Jiang & Hansen, 2011).

  • B-Raf Kinase Inhibition and Cancer Research : Yang et al. (2012) synthesized derivatives of 2,3-dihydrobenzo[b][1,4]dioxin for inhibitory activities against B-Raf kinase and anti-proliferation activities, contributing to cancer research (Yang et al., 2012).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-22-12-15(14-5-3-4-6-16(14)22)21-19(23)20-13-7-8-17-18(11-13)25-10-9-24-17/h3-8,11-12H,2,9-10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXFKFKRSBQQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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